molecular formula C24H20N6O3 B562747 Candesartan-d5 CAS No. 1189650-58-5

Candesartan-d5

Cat. No.: B562747
CAS No.: 1189650-58-5
M. Wt: 445.494
InChI Key: HTQMVQVXFRQIKW-ZBJDZAJPSA-N
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Description

Candesartan-d5 is a deuterium-labeled version of Candesartan, an angiotensin II receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Candesartan. The deuterium labeling helps in tracing the compound during various biochemical processes without altering its pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Candesartan-d5 involves the incorporation of deuterium atoms into the Candesartan molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as solvent evaporation and nanoparticle preparation are employed to enhance the solubility and bioavailability of the compound .

Chemical Reactions Analysis

Types of Reactions: Candesartan-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkyl groups (methyl, ethyl).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered hydrogen content .

Scientific Research Applications

Candesartan-d5 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolic pathways of Candesartan.

    Biology: Helps in understanding the interaction of Candesartan with biological molecules and its distribution in various tissues.

    Medicine: Used in clinical studies to evaluate the efficacy and safety of Candesartan in treating conditions like hypertension and heart failure.

    Industry: Employed in the development of new formulations and delivery systems for Candesartan .

Mechanism of Action

Candesartan-d5, like Candesartan, works by selectively blocking the binding of angiotensin II to the angiotensin II type 1 receptor in various tissues, including vascular smooth muscle and adrenal glands. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure. The deuterium labeling does not alter the mechanism of action but allows for detailed tracing and analysis of the compound’s behavior in the body .

Comparison with Similar Compounds

    Losartan: Another angiotensin II receptor antagonist used to treat hypertension.

    Telmisartan: Known for its long duration of action and high potency.

    Valsartan: Similar to Candesartan but with different pharmacokinetic properties.

Comparison: Candesartan-d5 is unique due to its deuterium labeling, which allows for precise tracing in pharmacokinetic studies. Compared to Losartan, Telmisartan, and Valsartan, this compound provides more detailed insights into the metabolic pathways and interactions of Candesartan without altering its pharmacological effects .

Properties

IUPAC Name

2-(1,1,2,2,2-pentadeuterioethoxy)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6O3/c1-2-33-24-25-20-9-5-8-19(23(31)32)21(20)30(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-13H,2,14H2,1H3,(H,31,32)(H,26,27,28,29)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQMVQVXFRQIKW-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661852
Record name 2-[(~2~H_5_)Ethyloxy]-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189650-58-5
Record name 2-[(~2~H_5_)Ethyloxy]-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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